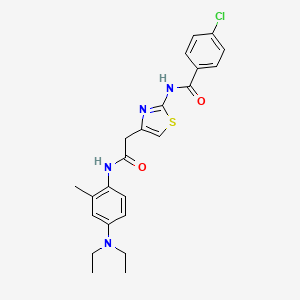

4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that possesses significant pharmacological and biochemical properties. This compound is characterized by its multi-functional groups, including a chloro group, a benzamide moiety, and a thiazole ring. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves a multi-step reaction sequence. One common synthetic route starts with the preparation of the thiazole ring through a cyclization reaction of thioamides with α-haloketones. Subsequently, the benzamide moiety is introduced via an amide coupling reaction. The final step involves the incorporation of the diethylamino and chloro groups through selective halogenation and substitution reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound may employ high-throughput techniques, such as continuous flow synthesis. These methods ensure efficient and scalable production while maintaining the stringent purity and yield requirements. Reaction conditions, including temperature, solvent choice, and catalysts, are optimized to achieve the highest efficiency and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, such as:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or sulfoxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.

Substitution: The chloro group can be replaced via nucleophilic substitution reactions, employing nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Reagents such as hydrochloric acid, sodium hydroxide, and various organic solvents (e.g., dichloromethane, ethanol) are commonly used. Reaction conditions, such as temperature, pH, and reaction time, are meticulously controlled to achieve the desired product yield and purity.

Major Products Formed

The primary products of these reactions include:

N-oxides and sulfoxides from oxidation.

Alcohols from reduction.

Substituted derivatives from nucleophilic substitution.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is studied for its unique reactivity and as a building block for more complex molecules.

Biology

Biologically, this compound is investigated for its potential as an enzyme inhibitor, given its ability to interact with active sites in proteins. This property makes it a candidate for drug development, particularly in targeting diseases with overactive enzymatic pathways.

Medicine

In medicine, this compound has been explored for its antimicrobial and anticancer properties. Its multi-targeted approach provides a broad spectrum of action against various pathogens and cancer cell lines.

Industry

Industrially, this compound is used in the synthesis of specialized polymers and materials due to its robust chemical stability and functional versatility.

Mécanisme D'action

The mechanism of action of 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity through inhibition or activation. Key pathways affected include signal transduction pathways in cancer cells and enzymatic pathways in microbial organisms. The exact binding sites and structural conformation changes induced by the compound are critical areas of ongoing research.

Comparaison Avec Des Composés Similaires

Compared to similar compounds like 4-bromo-N-(4-(2-((4-(dimethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, 4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide exhibits distinct reactivity patterns and biological activities due to the chloro substituent. This uniqueness is highlighted in its superior efficacy in certain biological assays and its enhanced chemical stability. Similar compounds include various halogen-substituted benzamides and thiazole derivatives, each with varying degrees of activity and stability.

Hope this helps you understand this compound!

Activité Biologique

4-chloro-N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic diseases. This article presents a detailed analysis of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiazole moiety, a benzamide structure, and a diethylamino group, which are critical for its biological activity.

The compound exhibits multiple mechanisms of action:

- Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cancer cell proliferation, particularly histone deacetylases (HDACs), which are crucial for tumor growth regulation .

- Induction of Apoptosis : Studies indicate that the compound promotes apoptosis in cancer cells by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

- IC50 Values : In vitro assays have reported IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects. For instance, one study noted an IC50 value of approximately 1.3 μM against HepG2 liver cancer cells .

- Tumor Growth Inhibition : In vivo models have shown that this compound can inhibit tumor growth significantly, with tumor growth inhibition (TGI) rates exceeding 48% compared to standard treatments .

Case Studies

-

Study on HepG2 Cells :

- Objective: To evaluate the antiproliferative effects on liver cancer cells.

- Results: The compound caused G2/M phase arrest and increased apoptosis markers in treated cells.

- Conclusion: Suggests a potential role in liver cancer therapy.

- Diabetes Research :

Data Tables

| Activity Type | Cell Line/Model | IC50/TGI Value | Mechanism |

|---|---|---|---|

| Antiproliferative | HepG2 | 1.3 μM | HDAC inhibition, apoptosis induction |

| Tumor Growth Inhibition | Xenograft model | TGI: 48.89% | Induction of apoptosis |

| β-cell Protection | INS-1 | EC50: 0.1 μM | ER stress protection |

Propriétés

IUPAC Name |

4-chloro-N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-4-28(5-2)19-10-11-20(15(3)12-19)26-21(29)13-18-14-31-23(25-18)27-22(30)16-6-8-17(24)9-7-16/h6-12,14H,4-5,13H2,1-3H3,(H,26,29)(H,25,27,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIMKRWVCTVZEEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.